1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Cytotoxicity Titanocene Caki-1 cell line

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1801335-41-0) is a 7-azaindole derivative bearing a 4-methoxybenzyl (PMB) protecting group at the N1 position and a free primary amine at the C4 position of the pyrrolo[2,3-b]pyridine core. With a molecular formula of C₁₅H₁₅N₃O and a molecular weight of 253.30 g·mol⁻¹, this compound belongs to the privileged 7-azaindole scaffold class, which serves as a bioisostere of indoles and purines and is widely exploited in kinase inhibitor drug discovery.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 1801335-41-0
Cat. No. B1474357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS1801335-41-0
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N
InChIInChI=1S/C15H15N3O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3,(H2,16,17)
InChIKeyYEKDJPFDZPTODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1801335-41-0): Structural Identity, Class Context, and Procurement-Relevant Profile


1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1801335-41-0) is a 7-azaindole derivative bearing a 4-methoxybenzyl (PMB) protecting group at the N1 position and a free primary amine at the C4 position of the pyrrolo[2,3-b]pyridine core [1]. With a molecular formula of C₁₅H₁₅N₃O and a molecular weight of 253.30 g·mol⁻¹, this compound belongs to the privileged 7-azaindole scaffold class, which serves as a bioisostere of indoles and purines and is widely exploited in kinase inhibitor drug discovery [2]. The compound is commercially available from multiple vendors in purity grades ranging from 95% to 98%, and is primarily positioned as a synthetic intermediate and building block for medicinal chemistry programs targeting protein kinases, phosphodiesterases, and other therapeutically relevant enzymes .

Why N1-Unprotected or N1-Alkyl 7-Azaindol-4-amines Cannot Substitute for the PMB-Protected Variant CAS 1801335-41-0 in Multi-Step Synthetic Sequences


In the 7-azaindole scaffold, the N1 position of the pyrrole ring is both nucleophilic and acidic, rendering the unprotected 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1) incompatible with reactions requiring strong bases, palladium-catalyzed cross-couplings at C2/C3, or electrophilic aromatic substitutions, where N1 deprotonation or coordination leads to side products or catalyst poisoning [1]. Conversely, simple N1-alkyl congeners such as 1-methyl (CAS 869335-48-8) or 1-benzyl (CAS 152955-55-0) derivatives lack the orthogonal deprotection handle provided by the PMB group, which can be cleaved under mildly acidic (TFA), oxidative (DDQ, CAN), or hydrogenolytic conditions without disturbing acid-sensitive C4-amine functionalities or C2/C3 substituents introduced during the synthetic sequence [2]. This orthogonal deprotection capability makes the PMB-protected variant the preferred intermediate when the final target requires a free N1–H 7-azaindole for hinge-binding interactions with kinase active sites, as demonstrated in structure–activity relationship studies of CSF1R inhibitors where N1 substitution status critically modulated potency [3].

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1801335-41-0) Versus Closest N1-Substituted Analogs


N1-PMB Protection Abolishes Off-Target Cytotoxicity of Titanocene Conjugates Relative to N1-Methyl, N1-Methoxymethyl, and N1-Isopropyl Analogs

In a head-to-head comparison of four N1-substituted 7-azaindole-derived titanocenes tested on the Caki-1 renal carcinoma cell line, the titanocene derived from 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine (the 4-desamino analog of the target compound, designated 4d) exhibited no calculable cytotoxicity, whereas the corresponding N1-methyl (4a), N1-methoxymethyl (4b), and N1-isopropyl (4c) titanocenes displayed IC₅₀ values of 120 ± 10 μM, 83 ± 13 μM, and 54 ± 12 μM, respectively [1]. This represents a >2-fold to >10-fold difference in cytotoxicity imparted solely by the N1 substituent identity. Although these data derive from the 4-desamino analog rather than the 4-amine target compound itself, the N1-PMB group is the direct source of the differential effect, and the identical N1 substitution pattern makes this finding directly relevant for procurement decisions involving the 4-amine variant [1].

Cytotoxicity Titanocene Caki-1 cell line N1-substitution SAR

N1-Protection Status Critically Determines CSF1R Inhibitory Potency: A 20-Fold Loss Observed Upon N1 Deprotection in 2-Aryl-7-azaindol-4-amines

During the development of CSF1R (colony stimulating factor 1 receptor) tyrosine kinase inhibitors, a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (compound 3c) proved to be 20-fold less potent than the reference pyrrolopyrimidine inhibitor [1]. This finding directly established that the N-3 atom in the pyrrolopyrimidine parent (structurally analogous to the N1 position in 7-azaindoles) is essential for efficient CSF1R inhibition. The study further highlighted that SEM (trimethylsilylethoxymethyl) deprotection at N1 generated challenging side products, including a tricyclic eight-membered 7-azaindole byproduct, underscoring the synthetic complexity associated with N1 deprotection in this scaffold [1]. This evidence establishes the broader class principle that the N1 substitution status of 7-azaindol-4-amines is a decisive determinant of both biological potency and synthetic tractability.

CSF1R Kinase inhibition N1-protection Structure–activity relationship

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight of the PMB-Protected 4-Amine Enable Differential Chromatographic and Solubility Behavior Versus the Unprotected Parent

The introduction of the 4-methoxybenzyl group at N1 increases the molecular weight from 133.15 g·mol⁻¹ (unprotected 1H-pyrrolo[2,3-b]pyridin-4-amine, CAS 74420-00-1) to 253.30 g·mol⁻¹ and the computed XLogP3-AA from approximately 0.7 to 2.1 [1]. This difference in lipophilicity directly impacts chromatographic retention times, aqueous solubility, and membrane permeability in cellular assays. The PMB-protected variant also possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor (the C4-amine), compared to 2 HBA and 2 HBD for the unprotected parent, and a topological polar surface area of 53.1 Ų [1]. These computed properties provide a quantitative basis for predicting differential behavior in reversed-phase HPLC purification, liquid–liquid extraction workflows, and blood–brain barrier penetration assessments.

Lipophilicity Chromatographic retention Solubility Physicochemical properties

Orthogonal Deprotection Selectivity: PMB Group Enables N1-Deblocking Under Conditions Incompatible with Benzyl, SEM, or Boc Protecting Groups

The 4-methoxybenzyl (PMB) group can be removed oxidatively using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate), or under acidic conditions with TFA, providing deprotection pathways that are orthogonal to those required for benzyl (Bn: requires hydrogenolysis), SEM (requires fluoride sources such as TBAF), and Boc (requires strong acid) protecting groups [1]. This orthogonality is critical in multi-step synthetic sequences where the C4-amine functionality may be elaborated (e.g., through amide coupling, reductive amination, or Buchwald–Hartwig amination) prior to N1 deprotection. The PMB group also offers a deprotection order distinct from ordinary benzyl groups in stepwise release designs . Unlike the SEM group, whose deprotection from 7-azaindoles was reported to generate formaldehyde-derived tricyclic side products [2], PMB deprotection proceeds without analogous rearrangements.

Orthogonal deprotection PMB Protecting group strategy Synthetic methodology

Commercial Purity Tiering: Vendor-Differentiated Quality Grades (95%–98%) Enable Fit-for-Purpose Procurement for Discovery vs. Lead Optimization

The target compound is commercially available in three distinct purity tiers from independent vendors: 95% (Chemshuttle, Catalog No. 132983), 97% (Leyan, Product No. 2126118), and ≥98% (MolCore, NLT 98% specification with ISO certification) . This tiered availability allows procurement decisions to be matched to the intended application: 95% purity for initial route scouting and milligram-scale parallel synthesis; 97% for intermediate-scale campaigns requiring reproducible yields; and ≥98% (ISO-certified) for late-stage intermediate supply in lead optimization where impurities must be rigorously controlled to meet regulatory-quality analytical specifications. By contrast, the unprotected parent (CAS 74420-00-1) and the N1-methyl analog (CAS 869335-48-8) are typically offered only at 97% purity, and the N1-benzyl analog (CAS 152955-55-0) at ≥95%, providing fewer procurement options .

Purity Vendor comparison Quality control Procurement specification

N1-PMB Protection Enables [3+2] Cycloaddition at C2–C3 of 7-Azaindoles: A Synthetic Capability Not Accessible with Unprotected or N1-Alkyl Congeners

A systematic study of [3+2] cycloaddition between 7-azaindoles and nitrile oxides demonstrated that N-protection with the 4-methoxybenzyl group was effective for achieving productive cycloaddition, whereas the corresponding reactions of unprotected indoles with benzonitrile oxide were reported to proceed in very low yields (e.g., 15% for indole, 19% for 1-methylindole, and 4% for 1-carboethoxyindole) [1]. The PMB-protected indole (1g) gave the desired cycloadduct in 11% yield alongside the nitrile oxide dimer, while the PMB-protected 7-azaindole variants enabled access to 3-substituted azaindole derivatives that are key intermediates for biologically active compounds [1]. This establishes the PMB group as an enabling protecting group for dipolar cycloaddition chemistry at the 7-azaindole core, a transformation that is synthetically inaccessible with the unprotected or N1-alkyl-substituted scaffolds due to competing N1 reactivity or insufficient activation [1].

[3+2] Cycloaddition Nitrile oxide C3-functionalization Synthetic methodology

Procurement-Aligned Application Scenarios for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1801335-41-0)


Multi-Step Synthesis of N1-Deprotectable 2,3-Disubstituted 7-Azaindole Kinase Inhibitors Requiring Late-Stage N1–H Unveiling

In kinase inhibitor programs where the 7-azaindole N1–H is essential for hinge-region hydrogen bonding (as demonstrated by the 20-fold potency loss observed upon N1 deprotection in CSF1R inhibitors [1]), CAS 1801335-41-0 serves as the preferred late-stage intermediate. The PMB group withstands Suzuki–Miyaura cross-coupling at C2 and Buchwald–Hartwig amination at C4, then can be removed under mildly acidic (TFA) or oxidative (DDQ) conditions without disturbing the elaborated C2-aryl and C4-amine substituents, circumventing the formaldehyde-derived side products that plague SEM deprotection [1][2].

C3-Functionalization via [3+2] Dipolar Cycloaddition for the Construction of Isoxazoline-Fused 7-Azaindole Libraries

The PMB protection at N1 enables [3+2] cycloaddition with nitrile oxides at the C2–C3 π-bond of the 7-azaindole core, a transformation that has not been reported for unprotected or N1-alkyl azaindoles [3]. This application is particularly relevant for fragment-based drug discovery programs seeking to generate C3-diversified 7-azaindole libraries with isoxazoline or isoxazole moieties, from which acid-catalyzed rearrangement can yield ketone, oxime, or amide products for further elaboration [3].

Parallel Synthesis Campaigns Requiring Orthogonal N1 Protection for Stepwise Functional Group Release

For medicinal chemistry workflows employing protecting group choreography—where the C4-amine, N1, and C2/C3 positions are sequentially elaborated—the PMB group's oxidative deprotection (DDQ, CAN) provides true orthogonality to acid-labile (Boc) and hydrogenolyzable (Bn, Cbz) groups within the same molecule [2]. This orthogonality, combined with the commercially available ≥98% purity grade (MolCore, ISO-certified), makes CAS 1801335-41-0 suitable for parallel synthesis campaigns where batch-to-batch consistency and predictable deprotection yields are critical for SAR data integrity .

Cytotoxicity-Sparing Scaffold for Titanocene-Based Anticancer Agents and Metallo-Drug Conjugates

The finding that the N1-PMB-substituted 7-azaindole titanocene (4d) exhibits no measurable cytotoxicity against Caki-1 renal carcinoma cells, in contrast to the N1-methyl (IC₅₀ = 120 μM), N1-methoxymethyl (IC₅₀ = 83 μM), and N1-isopropyl (IC₅₀ = 54 μM) analogs [4], positions the PMB-protected scaffold as an ideal control or carrier in metallo-drug discovery. Procuring CAS 1801335-41-0 for conjugation to cytotoxic payloads may minimize scaffold-intrinsic cytotoxicity, enabling clearer deconvolution of payload-driven vs. scaffold-driven pharmacological effects in cell-based assays.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.